molecular formula C12H11ClO5 B12541904 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate CAS No. 142177-47-7

2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate

Cat. No.: B12541904
CAS No.: 142177-47-7
M. Wt: 270.66 g/mol
InChI Key: APNGCWVLQPGAPX-UHFFFAOYSA-N
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Description

2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an acryloyloxy group attached to an ethyl chain, which is further connected to a 3-chloro-4-hydroxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2-hydroxyethyl acrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents, such as ethanol and water, is also common in industrial processes to minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate primarily involves its ability to undergo polymerization and form stable polymers. The acryloyloxy group allows for free radical polymerization, while the 3-chloro-4-hydroxybenzoate moiety provides additional functionalization sites. These polymers can interact with biological systems or other materials through various molecular interactions, such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is unique due to its dual functionality, combining the reactivity of the acryloyloxy group with the functionalization potential of the 3-chloro-4-hydroxybenzoate moiety. This makes it highly versatile for various applications in polymer chemistry and materials science .

Properties

CAS No.

142177-47-7

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C12H11ClO5/c1-2-11(15)17-5-6-18-12(16)8-3-4-10(14)9(13)7-8/h2-4,7,14H,1,5-6H2

InChI Key

APNGCWVLQPGAPX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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